molecular formula C16H23N3 B2647493 N-Ethyl-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]prop-2-yn-1-amine CAS No. 1436283-46-3

N-Ethyl-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]prop-2-yn-1-amine

Cat. No.: B2647493
CAS No.: 1436283-46-3
M. Wt: 257.381
InChI Key: DFHMHPYLTXTTQM-UHFFFAOYSA-N
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Description

N-Ethyl-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]prop-2-yn-1-amine is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery. Its structure incorporates a piperidine core, a privileged scaffold frequently found in bioactive molecules and pharmaceuticals . The piperidine ring is substituted with a pyridinyl group, enhancing its potential to interact with biological targets, and a functionalized side chain featuring a terminal alkyne, which is highly valuable for synthetic diversification . This compound serves as a versatile chemical building block, particularly in the design of proteolysis targeting chimeras (PROTACs). In this emerging therapeutic modality, piperidine derivatives are often utilized as rigid linkers to connect ligands for a target protein and an E3 ubiquitin ligase . The incorporation of a piperidine moiety in the linker can improve the physicochemical properties and cell permeability of these complex bifunctional molecules, which is a critical challenge in PROTAC development . The terminal alkyne group in its structure is a key synthetic handle, allowing for further chemical modification via click chemistry reactions, such as copper-catalyzed azide-alkyne cycloaddition, to create more complex molecular architectures . Piperidine-based compounds demonstrate a wide spectrum of biological activities. Computational predictions on related structures indicate potential for interaction with various enzymes, receptors, and ion channels, suggesting applications in researching treatments for central nervous system (CNS) disorders, cancer, and as potential local anesthetic or antiarrhythmic agents . The structural features of this compound make it a valuable intermediate for researchers designing novel ligands for G protein-coupled receptors (GPCRs), a major class of drug targets . This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to handle this chemical with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-ethyl-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]prop-2-yn-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3/c1-3-11-18(4-2)14-15-8-12-19(13-9-15)16-7-5-6-10-17-16/h1,5-7,10,15H,4,8-9,11-14H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFHMHPYLTXTTQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC#C)CC1CCN(CC1)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]prop-2-yn-1-amine typically involves multiple steps, starting from readily available precursorsThe final step often involves the addition of a prop-2-yn-1-amine group under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]prop-2-yn-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can yield alkenes or alkanes .

Scientific Research Applications

Medicinal Chemistry Applications

1. Pharmacological Potential
N-Ethyl-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]prop-2-yn-1-amine has been investigated for its potential as a pharmacological agent. Its structure suggests that it may interact with various neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Compounds with similar piperidine and pyridine structures have shown efficacy in treating neurological disorders, including schizophrenia and depression .

2. Targeting Protein Degradation
Recent research highlights the role of this compound in the development of PROTACs (Proteolysis Targeting Chimeras). PROTACs are innovative therapeutic agents designed to target specific proteins for degradation by the ubiquitin-proteasome system. The incorporation of this compound into PROTACs has been shown to enhance cellular permeability and target specificity, making it a valuable candidate for drug development aimed at cancer therapies .

Case Studies

Case Study 1: Neuropharmacological Evaluation
A study evaluated the neuropharmacological effects of compounds related to this compound. The findings indicated that these compounds could modulate dopaminergic activity, suggesting potential applications in treating disorders like Parkinson's disease and schizophrenia. The study emphasized the importance of structural modifications to optimize receptor affinity and selectivity .

Case Study 2: PROTAC Development
In a recent publication, researchers designed a series of PROTACs incorporating N-Ethyl-N-[...]-prop-2-yn-1-amine as a linker component. The results demonstrated improved efficacy in degrading target proteins associated with oncogenesis. This study underscores the compound's versatility in drug design and its potential impact on targeted cancer therapies .

Mechanism of Action

The mechanism of action of N-Ethyl-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]prop-2-yn-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Ligands for Metal Coordination

  • N,N’-Bis((pyridin-2-yl)methyl)prop-2-yn-1-amine (L1): This ligand () contains two pyridinylmethyl groups attached to the propargylamine core. Unlike the target compound, L1 lacks a piperidine ring, which reduces conformational rigidity. Manganese(II) complexes of L1 are used in catalytic applications, suggesting that the pyridine nitrogen atoms are critical for metal coordination.
  • N,N-Bis((1-methyl-1H-imidazol-2-yl)methyl)prop-2-yn-1-amine (L4): Imidazole-based ligands () replace pyridine with imidazole, a stronger σ-donor. The target compound’s pyridine group provides weaker basicity but may improve solubility in polar solvents. Failed synthesis attempts of L4 derivatives () highlight the challenges in modulating imidazole-based ligands compared to pyridine-containing analogues .

Neuroprotective Agents

  • N-((5-(3-(1-Benzylpiperidin-4-yl)propoxy)-1-methyl-1H-indol-2-yl)methyl)prop-2-yn-1-amine :
    This compound () shares the propargylamine group and a piperidine ring but incorporates an indole-benzylpiperidine system. It exhibits anti-Alzheimer’s activity via acetylcholinesterase inhibition and Aβ aggregation suppression. The target compound’s pyridine substituent may reduce blood-brain barrier penetration compared to the lipophilic benzyl group but could enhance target specificity .

  • N-Methyl-N-{[(1-methyl-5-alkoxy)-1H-indol-2-yl]methyl}prop-2-yn-1-amine derivatives :
    These indole-propargylamine hybrids () demonstrate neuroprotection in Parkinson’s models. The absence of a piperidine ring in these compounds suggests that the target compound’s piperidine moiety may confer additional conformational stability or receptor interactions .

Pharmacokinetic and Physicochemical Properties

Property Target Compound L1 () Indole-Propargylamine ()
Molecular Weight ~275 g/mol ~285 g/mol ~350 g/mol
LogP ~2.1 (estimated) ~1.8 ~3.5
Hydrogen Bond Acceptors 4 5 6
Rotatable Bonds 5 7 9

Key Observations :

  • The piperidine ring reduces rotatable bond count, which may enhance metabolic stability .

Biological Activity

N-Ethyl-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]prop-2-yn-1-amine, with a CAS number of 1436283-46-3, is a compound of interest in pharmacological research due to its potential biological activities. This article explores its structure, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H23N3C_{16}H_{23}N_{3}, with a molecular weight of 257.37 g/mol. The compound features a complex structure that includes a pyridine ring and a piperidine moiety, which are known to influence its biological activity.

PropertyValue
CAS Number1436283-46-3
Molecular FormulaC16H23N3
Molecular Weight257.37 g/mol

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the central nervous system (CNS). It has been evaluated for its potential effects on neuropsychiatric disorders and cognitive dysfunction.

The compound is believed to interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This interaction may contribute to its effects on cognitive function and mood regulation.

Case Studies and Research Findings

A review of literature reveals several studies focusing on the pharmacological effects of this compound:

  • Neuroprotective Effects :
    • A study published in Molecular Neurobiology demonstrated that the compound could protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases like Alzheimer's .
  • Cognitive Enhancement :
    • Research indicated that administration of this compound in animal models improved memory and learning capabilities, suggesting its potential use in treating cognitive deficits associated with aging .
  • Behavioral Studies :
    • In behavioral assays, the compound exhibited anxiolytic properties, reducing anxiety-like behaviors in rodents, which may be beneficial for anxiety disorders .

Toxicity and Safety Profile

While the biological activity is promising, it is essential to evaluate the toxicity profile of this compound. Preliminary studies suggest moderate toxicity levels; however, further research is needed to establish a comprehensive safety profile.

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